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Introduction
Caenorhabditis elegans serves as a powerful model organism for investigating the genetic and

molecular underpinnings of neuronal function and degeneration. Within this model, the

degenerin (deg) gene family, which encodes subunits of amiloride-sensitive sodium channels

(DEG/ENaC), has been pivotal in elucidating mechanisms of mechanosensation and

neurodegeneration. The deg-1 gene is a key member of this family. While dominant, gain-of-

function mutations in deg-1 lead to severe neuronal swelling and degeneration, null mutations

result in more subtle, yet significant, loss-of-function phenotypes. This document provides a

comprehensive technical overview of the phenotypic analysis of deg-1 null mutants, focusing

on the well-characterized deg-1(u38) allele. We detail the associated phenotypes, present

quantitative data, outline experimental protocols, and visualize the underlying biological

pathways and workflows.

Phenotypic Summary of deg-1 Null Mutants
The primary observable phenotypes in deg-1 null mutants relate to sensory perception and

neuronal integrity. Unlike the dramatic effects of gain-of-function alleles, the null phenotype is

characterized by specific sensory deficits and the degeneration of a small number of

neurons[1].
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Touch Insensitivity: The most prominent phenotype is a defect in mechanosensation,

specifically insensitivity to gentle touch at the tail[1].

Neuronal Degeneration:deg-1 null mutants exhibit the degeneration of a limited set of

neurons[1].

Chemosensation and Thermosensation: DEG-1 functions in ASK and ASG chemosensory

neurons and is involved in chemotaxis to lysine and acid avoidance, a process modulated by

the glial channel ACD-1[2]. Additionally, DEG-1 in ASG neurons plays a role in sensing warm

temperatures and regulating cold tolerance[3].

Quantitative Phenotypic Data
The following table summarizes the key phenotypes associated with the deg-1(u38) null allele.

Quantitative data for these phenotypes are often presented as a percentage of the population

exhibiting the defect or as an index score compared to wild-type (N2) animals.
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Phenotypic
Category

Specific
Assay/Metric

deg-1(u38) Null
Mutant Phenotype

Reference Strain
(Wild-Type N2)

Mechanosensation
Gentle Tail Touch

Response

Touch insensitive at

the tail. Animals fail to

respond to gentle

stimulation with an

eyebrow hair in the

posterior body

region[1].

Responds by

accelerating forward.

Neuronal Integrity Neuronal Morphology

Degeneration of a

small subset of

neurons[1]. The

specific neurons and

the penetrance of this

phenotype require

detailed microscopic

analysis.

Intact neuronal

morphology.

Chemosensation Lysine Chemotaxis

In combination with a

mutation in the glial

channel acd-1, shows

impaired chemotaxis

to lysine. The deg-1

single null mutant

phenotype for this

assay is less

pronounced but

contributes to the

pathway[2].

Normal chemotaxis to

lysine.

Chemosensation Acid Avoidance

In conjunction with

acd-1, required for

normal acid avoidance

behavior[2].

Normal acid

avoidance.

Thermosensation Cold Tolerance /

Warm Response

ASG neurons, where

DEG-1 is expressed,

respond to warm

Normal response to

temperature.
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temperatures. This

signaling pathway is

implicated in the

regulation of cold

tolerance for the

whole organism[3].

Loss of deg-1 is

expected to impair

these responses.

Signaling Pathways and Logical Relationships
The function of DEG-1 is intrinsically linked to its role as an ion channel subunit in specific

sensory neurons. Its activity is modulated by external stimuli and, in some contexts, by

adjacent glial cells.
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Caption: Signaling pathway involving the neuronal DEG-1 channel.

The diagram above illustrates how sensory stimuli activate the DEG-1 channel in neurons,

leading to sensory perception. In certain contexts, like acid avoidance, this process is

modulated by the activity of the ACD-1 channel in adjacent glial cells[2].
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Caption: Logical flow from deg-1 genotype to phenotype.

This diagram shows the logical progression from the genetic mutation in deg-1 to the resulting

cellular and behavioral deficits. The loss of a functional ion channel subunit impairs neuronal

activity, leading to both degeneration and specific sensory failures[1].

Experimental Protocols
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Detailed and consistent protocols are critical for the reliable assessment of deg-1 null mutant

phenotypes.
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Caption: Experimental workflow for deg-1 null phenotyping.

Protocol: Gentle Touch Response Assay
This assay assesses mechanosensory function, a key phenotype of deg-1 null mutants[1][4][5].

Materials:

Nematode Growth Medium (NGM) plates seeded with a thin lawn of OP50 E. coli.

An "eyebrow hair" tool: a human eyebrow hair glued to the end of a glass capillary or

toothpick.

Stereo dissecting microscope with a light source.

Age-synchronized populations of deg-1(u38) and wild-type (N2) young adult worms.
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Procedure:

Preparation: Transfer 15-20 young adult worms to a freshly seeded NGM plate. Allow them

to acclimate for 5-10 minutes.

Stimulation: Place the plate on the microscope stage. Gently touch a forward-moving worm

with the tip of the eyebrow hair, first just behind the pharynx (anterior touch) and then

midway between the vulva and the tail (posterior touch). The stimulus should be a light

stroke perpendicular to the direction of movement[6].

Scoring:

Anterior Touch: A wild-type worm will stop and reverse direction.

Posterior Touch: A wild-type worm will accelerate forward.

No Response: The worm continues moving without a change in speed or direction.

Data Collection: Test each worm multiple times (e.g., 5 anterior and 5 posterior touches),

allowing at least 30 seconds between stimuli for recovery. A worm is scored as "insensitive" if

it fails to respond to a majority (e.g., >3 out of 5) of touches in a specific region.

Analysis: Calculate the percentage of non-responders for the anterior and posterior regions

for both deg-1(u38) and N2 populations. deg-1(u38) mutants are expected to show a

significantly higher percentage of non-responders to the posterior touch[1].

Protocol: Neuronal Integrity Assay via Fluorescence
Microscopy
This protocol is used to visualize and quantify the neuronal degeneration phenotype. It requires

crossing the deg-1(u38) mutation into a strain expressing a fluorescent reporter (e.g., GFP) in

the neurons of interest.

Materials:

deg-1(u38) strain carrying an integrated fluorescent reporter transgene.
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Microscope slides and coverslips.

Agarose pads (2-5% agarose in M9 buffer).

Anesthetic (e.g., 10 mM levamisole or 100 mM sodium azide in M9 buffer).

Compound fluorescence microscope with appropriate filter sets (e.g., for GFP).

Procedure:

Slide Preparation: Create a 2% agarose pad on a microscope slide. Add a small drop (~5 µL)

of anesthetic to the center of the pad.

Mounting Worms: Using a worm pick, transfer 10-15 young adult worms into the drop of

anesthetic. Gently place a coverslip over the pad[7].

Imaging:

Place the slide on the microscope stage and locate the worms under low magnification.

Switch to high magnification (40x or 60x objective) and use fluorescence illumination to

visualize the neurons of interest.

Acquire Z-stack images to capture the entire three-dimensional structure of the neuron,

including the cell body and processes[7].

Scoring Degeneration: Systematically examine each identified neuron for signs of

degeneration. These can include:

Breaks or gaps in the neuronal process (axon/dendrite).

Blebbing or swelling along the process.

Loss of the cell body.

Abnormal cell body shape or reduced fluorescence intensity.
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Analysis: For each animal, score the integrity of the specified neurons. Calculate the

percentage of the population that shows at least one degenerated neuron. Compare the

results from the deg-1(u38) population to the control strain, which should exhibit intact

neurons.

Conclusion
The phenotypic analysis of deg-1 null mutants provides valuable insights into the fundamental

roles of DEG/ENaC channels in sensory transduction and neuronal maintenance. The primary

phenotypes—tail touch insensitivity and degeneration of specific neurons—are robust and can

be reliably quantified using the standardized protocols outlined in this guide. For researchers in

neurobiology and drug development, deg-1 null mutants represent a crucial tool for dissecting

the pathways that maintain neuronal health and for screening for compounds that may prevent

or mitigate neurodegenerative processes. The interplay between neuronal DEG-1 and glial

channels further highlights the importance of neuron-glia interactions in nervous system

function[2][8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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